Lipophilicity Modulation: Balanced LogP Profile vs. 3-Oxobutyl and 1,1-Dimethyl-3-oxobutyl Thiocyanate Analogs
2-Methyl-3-oxobutyl thiocyanate exhibits a consensus LogP of 1.2–1.4 (XLogP3 = 1.2), which is intermediate between the unsubstituted 3-oxobutyl thiocyanate (LogP = 1.18) and the highly lipophilic 1,1-dimethyl-3-oxobutyl thiocyanate (LogP = 1.96) . This balanced lipophilicity, driven by a single methyl branch at C2, preserves adequate aqueous solubility while enhancing membrane permeability relative to the unsubstituted analog. In contrast, the gem-dimethyl analog's LogP of 1.96 may exceed optimal CNS drug-like space (typically LogP 1–3 for oral bioavailability), potentially limiting its utility in lead optimization campaigns [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | XLogP3 = 1.2; Consensus LogP = 1.43 |
| Comparator Or Baseline | 3-Oxobutyl thiocyanate (CAS 57308-66-4): LogP = 1.18; 1,1-Dimethyl-3-oxobutyl thiocyanate (CAS 26094-11-1): LogP = 1.96 |
| Quantified Difference | ΔLogP = +0.02 to +0.25 vs. 3-oxobutyl analog (enhanced lipophilicity); ΔLogP = –0.53 to –0.76 vs. 1,1-dimethyl analog (reduced lipophilicity, favorable for drug-like space) |
| Conditions | Computed XLogP3 and consensus LogP values from Chemsrc, LookChem, and Molbase databases; in silico calculation methods. |
Why This Matters
The intermediate LogP of 2-methyl-3-oxobutyl thiocyanate makes it a more versatile intermediate for CNS drug discovery where balanced lipophilicity is critical for both passive permeability and avoidance of excessive tissue partitioning.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. (Context: Drug-likeness guidelines for LogP). View Source
